molecular formula C21H20O6 B14268891 1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione CAS No. 189181-20-2

1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

Cat. No.: B14268891
CAS No.: 189181-20-2
M. Wt: 368.4 g/mol
InChI Key: XSINTMXTKYIGKV-UHFFFAOYSA-N
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Description

1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, commonly known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its bright yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures .

Industrial Production Methods

Industrial production of curcumin involves the extraction of turmeric rhizomes. The rhizomes are dried, powdered, and subjected to solvent extraction using solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Curcumin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a natural dye.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Used as a natural food coloring agent and preservative

Mechanism of Action

Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin interacts with proteins, enzymes, and transcription factors, leading to the regulation of gene expression and inhibition of inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .

Comparison with Similar Compounds

Curcumin belongs to the class of curcuminoids, which also includes demethoxycurcumin and bisdemethoxycurcumin. These compounds share similar structures but differ in the number of methoxy groups. Curcumin is unique due to its higher bioactivity and broader range of pharmacological effects compared to its analogs .

Similar Compounds

Properties

CAS No.

189181-20-2

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

1,7-bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C21H20O6/c1-26-18-7-3-5-14(20(18)24)9-11-16(22)13-17(23)12-10-15-6-4-8-19(27-2)21(15)25/h3-12,24-25H,13H2,1-2H3

InChI Key

XSINTMXTKYIGKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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